molecular formula C15H21ClN4O B5566729 2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

Cat. No. B5566729
M. Wt: 308.80 g/mol
InChI Key: POSGMAREULSEJS-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide, also known as DEAB, is a chemical compound that has been extensively studied in scientific research. It is a small molecule inhibitor that has been used to study the role of aldehyde dehydrogenase (ALDH) enzymes in various cellular processes.

Scientific Research Applications

Synthesis and Potential Applications

2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide and related compounds have been explored in various research contexts, particularly focusing on their synthesis, structural analysis, and potential applications in pharmacology and materials science. Below are key findings from selected studies:

  • Antihistaminic Agents : A study presented the synthesis of benzimidazole derivatives, including compounds structurally related to this compound, which exhibited significant H1-antihistaminic activity. These findings underscore the potential of such compounds in the development of new antihistaminic agents (Iemura et al., 1986).

  • Corrosion Inhibition : An experimental and theoretical study assessed the efficiency of imidazoline and its derivatives as corrosion inhibitors, highlighting the structural and electronic factors contributing to their inhibitory performance. This suggests the potential application of benzimidazole derivatives in protecting materials from corrosion (Cruz et al., 2004).

  • ACAT-1 Inhibition for Disease Treatment : Research identified a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), a target for treating diseases associated with ACAT-1 overexpression. The compound, featuring a benzimidazole moiety, demonstrates the therapeutic potential of benzimidazole derivatives in addressing conditions like atherosclerosis (Shibuya et al., 2018).

  • Anticancer Agents : Benzimidazole–thiazole derivatives were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising results against HepG2 and PC12 cancer cell lines, indicating the relevance of benzimidazole derivatives in the development of new anticancer drugs (Nofal et al., 2014).

  • Insecticidal Properties : A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, derived from a precursor similar to this compound, demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of such compounds in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

2-chloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-3-19(4-2)9-10-20-13-8-6-5-7-12(13)17-15(20)18-14(21)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSGMAREULSEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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